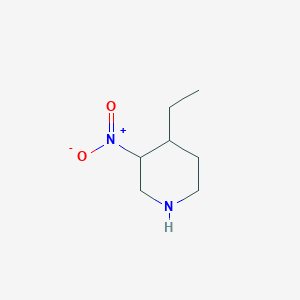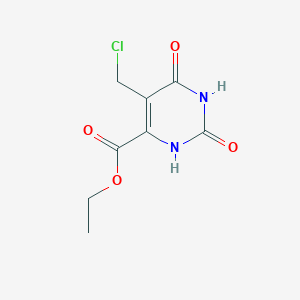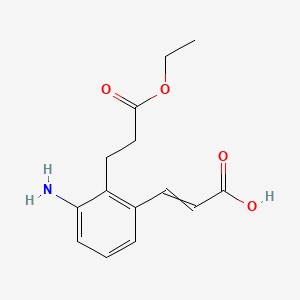
4-Ethyl-3-nitropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-nitropiperidine is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in drug design and synthesis .
Preparation Methods
The synthesis of 4-Ethyl-3-nitropiperidine can be achieved through various synthetic routes. One common method involves the nitration of 4-ethylpiperidine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically require controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of phenylsilane and iron complexes as catalysts has also been reported to promote the formation and reduction of imine intermediates, leading to the desired piperidine derivatives .
Chemical Reactions Analysis
4-Ethyl-3-nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-ethyl-3-aminopiperidine, 4-carboxy-3-nitropiperidine, and other substituted piperidine derivatives .
Scientific Research Applications
4-Ethyl-3-nitropiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitropiperidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
4-Ethyl-3-nitropiperidine can be compared with other piperidine derivatives such as:
4-Methyl-3-nitropiperidine: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
3-Nitropiperidine: Lacks the ethyl substituent, which can affect its solubility and interaction with biological targets.
4-Ethylpiperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various applications .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-ethyl-3-nitropiperidine |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3 |
InChI Key |
QSPMBYNYHSHFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNCC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)

![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)




![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)


